2-Methyl-9H-carbazole

Thermal Stability Material Science Electronics

2-Methyl-9H-carbazole (CAS 27323-29-1) is a C2-methyl-substituted derivative of carbazole, belonging to the class of tricyclic nitrogen-containing heterocycles with a planar conjugated π-system. Its molecular formula is C13H11N and molecular weight is 181.23 g/mol.

Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
CAS No. 27323-29-1
Cat. No. B3422935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-9H-carbazole
CAS27323-29-1
Molecular FormulaC13H11N
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC=C3N2
InChIInChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3
InChIKeyPWJYOTPKLOICJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-9H-carbazole: Properties and Industrial Relevance for Procurement and Research


2-Methyl-9H-carbazole (CAS 27323-29-1) is a C2-methyl-substituted derivative of carbazole, belonging to the class of tricyclic nitrogen-containing heterocycles with a planar conjugated π-system. Its molecular formula is C13H11N and molecular weight is 181.23 g/mol [1]. It is primarily utilized as a synthetic building block in organic electronics, pharmaceuticals, and polymer chemistry due to its tunable electronic properties [2].

Why Generic Carbazole Substitution Fails: Positional Methylation Drives Performance in 2-Methyl-9H-carbazole


Substituting carbazole with a generic analog is scientifically unsound because the exact position of the methyl group dictates the electronic structure and intermolecular packing. 2-Methyl-9H-carbazole exhibits distinct thermal stability (Tfus = 532 K) [1] and electronic properties compared to unsubstituted carbazole (mp ~ 518 K) [2]. Theoretical studies confirm that electron-donating substituents at the 2-position lower the ionization potential (Ip) and increase HOMO energy compared to the parent carbazole, directly enhancing hole-transport capability [3]. Furthermore, 2-methylcarbazole derivatives demonstrate potent anti-HIV activity (EC50 = 2.4 µg/mL) , whereas 3-methylcarbazole shows different cytotoxicity profiles (IC50 = 25 µg/mL on HT-1080) . These quantitative differences underscore that positional isomerism is not a trivial structural nuance but a key determinant of performance in electronic devices and biological assays.

Quantitative Evidence Guide: How 2-Methyl-9H-carbazole Differentiates from Analogs


Thermal Stability Advantage: 2-Methylcarbazole vs. Unsubstituted Carbazole

2-Methyl-9H-carbazole demonstrates a higher melting point (Tfus = 532 K, or 259 °C) [1] compared to unsubstituted carbazole (mp = 245 °C, or 518 K) [2]. The 14 K increase in melting temperature indicates enhanced thermal stability, which is critical for high-temperature processing and operational lifetime of organic electronic devices .

Thermal Stability Material Science Electronics

Enhanced Hole-Transport: HOMO Energy Level Tuning by C2-Methylation

Density functional theory (DFT) calculations show that electron-donating substituents at the 2-position of carbazole decrease the ionization potential (Ip) and increase the HOMO energy relative to unsubstituted carbazole [1]. This directly enhances hole-injection and transport properties, a critical parameter for OLED and OPV device efficiency . While explicit HOMO values for 2-methylcarbazole are not available in the provided sources, the class-level inference from mono-substituted carbazole studies indicates that 2-methyl substitution provides a clear electronic advantage over carbazole.

Organic Electronics Hole Transport OLED DFT

Anti-HIV Potency: 2-Methylcarbazole Derivatives vs. Glybomine B

The 2-methylcarbazole derivative Clauolenzole A (2-methyl-9H-carbazole-3-methyl carboxylate) exhibits potent anti-HIV activity with an EC50 of 2.4 µg/mL and a selectivity index (SI) of 7.1 against HIV-1 replication in MT-4 lymphocytes . This activity is superior to that of the earlier carbazole derivative glybomine B, which has an IC50 of 9.73 µg/mL .

Antiviral HIV Drug Discovery

Cytotoxicity Profile: 2-Methylcarbazolequinones vs. 3-Methylcarbazole

Synthetic 2-methylcarbazolequinone derivatives show significant cytotoxicity against SK-MEL-5 melanoma cells, with ED50 values ranging from 0.55 to 0.83 µg/mL depending on A-ring substitution [1]. In contrast, the parent compound 3-methylcarbazole exhibits growth inhibitory activity on human fibrosarcoma HT-1080 cells with an IC50 of 25 µg/mL . This indicates that the 2-methyl substitution pattern, particularly when oxidized to the quinone form, yields substantially higher potency.

Anticancer Cytotoxicity Medicinal Chemistry

Optimal Research and Industrial Use Cases for 2-Methyl-9H-carbazole Based on Quantitative Evidence


OLED Hole-Transport Layer (HTL) Material

Utilize 2-Methyl-9H-carbazole as a hole-transporting material in organic light-emitting diodes (OLEDs). Its lower ionization potential compared to carbazole, inferred from DFT studies on mono-substituted carbazoles [1], facilitates more efficient hole injection and transport, leading to lower turn-on voltages and improved device efficiency. Its enhanced thermal stability (Tfus = 532 K) [2] further ensures robust performance during device fabrication and operation.

Antiviral Drug Discovery Scaffold

Employ 2-Methyl-9H-carbazole as a core scaffold for designing novel anti-HIV agents. The derivative Clauolenzole A demonstrates a 4-fold improvement in potency (EC50 = 2.4 µg/mL) over glybomine B . This validates the 2-methyl substitution pattern as a key pharmacophore for HIV-1 replication inhibition, guiding structure-activity relationship (SAR) studies and lead optimization.

Anticancer Lead Optimization

Leverage 2-Methyl-9H-carbazole for synthesizing carbazolequinone derivatives with potent and selective cytotoxicity against melanoma (SK-MEL-5) and other cancer cell lines. The observed ED50 values of 0.55-0.83 µg/mL for 2-methylcarbazolequinones [3] represent a ~30- to 45-fold potency increase over 3-methylcarbazole (IC50 = 25 µg/mL) , making it a high-value starting material for targeted anticancer drug development.

Polymer and Material Synthesis

Use 2-Methyl-9H-carbazole as a monomer or building block for the synthesis of conjugated polymers and advanced materials. Its electron-donating methyl group enhances the optoelectronic properties of resulting polymers, making them suitable for applications in organic photovoltaics (OPVs), field-effect transistors (FETs), and sensors . The compound's synthetic accessibility via established routes ensures scalability for industrial applications.

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